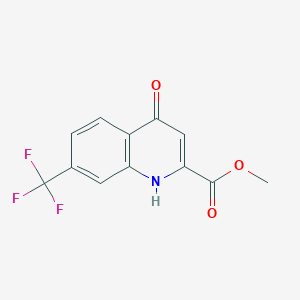

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate

Vue d'ensemble

Description

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate is a chemical compound with the molecular formula C12H8F3NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate typically involves the reaction of 4-hydroxyquinoline with trifluoromethylating agents and subsequent esterification One common method includes the use of trifluoromethyl iodide and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF)The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.

Analyse Des Réactions Chimiques

Reaction Types

The compound participates in several key reaction types, driven by its heterocyclic quinoline core and reactive functional groups:

Condensation Reactions

-

Hydrazide formation : Reacts with hydrazine hydrate to form carbohydrazide derivatives. For example, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid hydrazide is synthesized via condensation with hydrazine, followed by reaction with substituted aldehydes to yield pyrazole-4-carbaldehydes .

-

Oxadiazole formation : Further reaction of hydrazide derivatives with benzoic acid in POCl₃ generates 1,3,4-oxadiazole derivatives, such as 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline .

| Reaction Type | Reagents/Conditions | Product Examples |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol | 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid hydrazide |

| Oxadiazole formation | Benzoic acid, POCl₃ | 4-Chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline |

Substitution Reactions

-

Amination : Chlorine atoms on the quinoline ring can be replaced with aliphatic or aromatic amines (e.g., ethanolamine, benzylamine) using phenol as a catalyst. This step is critical for synthesizing derivatives like N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine .

-

Alkylation : The hydroxyl group may undergo esterification or alkylation under acidic conditions, though specific examples for this compound are less documented.

Cyclization Reactions

The compound is synthesized via cyclization of anthranilic acid derivatives with trifluoromethyl ketones under acidic conditions, forming the quinoline ring system. Esterification of the resulting intermediate yields the methyl ester.

Reaction Mechanisms

The reactivity of methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate is influenced by its electronic and steric properties:

-

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing reactive intermediates during condensation and substitution reactions .

-

The hydroxyl group at position 4 participates in hydrogen bonding, potentially directing reaction pathways (e.g., in phenol-catalyzed substitutions) .

-

The ester group at position 2 can undergo saponification or transesterification, though such reactions are not explicitly detailed in the literature for this specific compound.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrazide formation | Hydrazine hydrate, ethanol | Forms carbohydrazide derivatives |

| Oxadiazole formation | Benzoic acid, POCl₃ | Generates oxadiazole derivatives |

| Amination | Phenol, aliphatic/aromatic amines | Replaces chlorine with amines |

| Cyclization | Anthranilic acid derivatives, trifluoromethyl ketones, acidic conditions | Synthesizes quinoline core |

Major Reaction Products

The compound leads to diverse derivatives through its reactivity:

-

Carbohydrazides : Used as intermediates for synthesizing pyrazole derivatives (e.g., 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (3,4-dimethoxybenzylidene)-hydrazide) .

-

Oxadiazoles : Exhibits antimicrobial activity, with compounds like 9c showing significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .

-

Aminated quinolines : Substitution products (e.g., N-ethanolamino derivatives) demonstrate enhanced antimicrobial properties compared to aromatic amine analogs .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate has demonstrated notable antimicrobial properties. Research indicates its effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

| Microorganism | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Significant inhibition | |

| Gram-negative bacteria | Broad-spectrum activity | |

| Fungal pathogens | Effective against common strains |

Anticancer Potential

Studies have shown that this compound can induce apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest : Inhibits cancer cell proliferation by causing cell cycle arrest at various phases.

- Reactive Oxygen Species (ROS) Generation : Promotes ROS production, leading to oxidative stress and cell death.

A study highlighted that derivatives of quinoline, including this compound, have been explored for their anticancer activities, showing promising results in vitro against several cancer cell lines .

Biological Applications

The compound is being investigated for its potential biological activities beyond antimicrobial and anticancer effects:

- Enzyme Inhibition : Quinoline derivatives often interact with enzymes, influencing biochemical pathways crucial for various diseases.

- Drug Development : Its unique structure makes it a valuable scaffold for synthesizing new drug candidates targeting different biological pathways .

Chemical Synthesis and Research Applications

This compound serves as a versatile building block in organic synthesis:

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as an intermediate in the synthesis of complex organic molecules. |

| Pharmaceutical Development | Used to create drug candidates requiring trifluoromethyl groups for enhanced properties. |

| Material Science | Contributes to developing materials with specific electronic properties due to the trifluoromethyl group. |

Case Study 1: Antimicrobial Efficacy

In vitro studies conducted on various derivatives of quinoline, including this compound, showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The research emphasized optimizing the synthesis of these derivatives to enhance their efficacy further .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that this compound could effectively induce apoptosis in human cancer cell lines. The mechanism was linked to increased ROS generation and subsequent oxidative stress leading to cell death .

Mécanisme D'action

The mechanism of action of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. For example, its anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxyquinoline: A precursor in the synthesis of Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate.

Trifluoromethylquinoline: Another derivative of quinoline with similar properties.

Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring, known for their antibacterial activity.

Uniqueness

This compound is unique due to the presence of both the trifluoromethyl group and the ester functionality, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Activité Biologique

Methyl 4-hydroxy-7-(trifluoromethyl)quinoline-2-carboxylate, a derivative of quinoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H8F3NO3

- Molecular Weight : 273.19 g/mol

- CAS Number : 1072944-69-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate biochemical pathways, potentially influencing cell signaling and gene expression.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structural features may facilitate binding to various receptors, affecting physiological responses.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

- Absorption : Predicted to have high gastrointestinal absorption.

- Distribution : Capable of crossing the blood-brain barrier, suggesting a wide distribution in the body.

- Metabolism : Not a substrate for P-glycoprotein, indicating it may not be actively transported out of cells.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth and proliferation.

Antimalarial Activity

In vitro studies have shown that quinoline derivatives exhibit potent antimalarial activity against Plasmodium falciparum. The trifluoromethyl group enhances the compound's ability to penetrate the parasite's food vacuole, increasing efficacy against both chloroquine-sensitive and resistant strains.

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| This compound | XX | YY |

| Chloroquine | 4 | 100 |

| Artemisinin | 17 | 50 |

Note: Specific values for this compound are currently under investigation and will be updated as data becomes available.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound exhibited significant antiplasmodial activity in vitro. The compound was tested against multiple strains of P. falciparum, showing promising results in both sensitive and resistant strains .

- In Vivo Efficacy : Further research assessed the compound's efficacy in animal models. Doses were administered orally, with observations on parasitemia reduction and survival rates among infected subjects. The results indicated a favorable profile for further development as an antimalarial agent .

- Toxicity Studies : Toxicity assessments using zebrafish models revealed that while some derivatives exhibited cytotoxic effects, this compound showed a relatively low toxicity profile compared to other tested compounds .

Propriétés

IUPAC Name |

methyl 4-oxo-7-(trifluoromethyl)-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-3-2-6(12(13,14)15)4-8(7)16-9/h2-5H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMSYFTWUSYAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621560 | |

| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-69-4 | |

| Record name | Methyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.